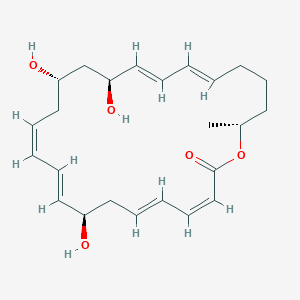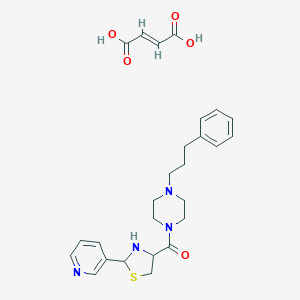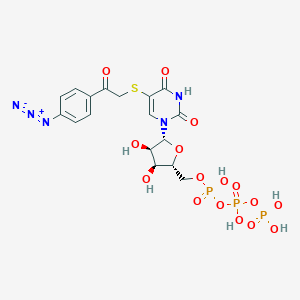
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid (THCA) is a bile acid that is synthesized in the liver from cholesterol. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid is not fully understood. However, it is believed to exert its effects by activating various signaling pathways in the liver and other tissues. It has been shown to activate the nuclear receptor farnesoid X receptor (FXR), which plays a key role in the regulation of bile acid synthesis and transport. 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the liver, which may contribute to its hepatoprotective effects. It has also been shown to improve insulin sensitivity and lipid metabolism, which may have potential in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods of time. However, 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has some limitations for lab experiments. It is highly hydrophobic and may require the use of organic solvents for its solubilization. It also has a low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid. One area of interest is the development of novel synthetic analogs of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid with improved pharmacological properties. Another area of interest is the investigation of the potential of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid and its effects on various signaling pathways.
Aplicaciones Científicas De Investigación
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and hepatoprotective properties. It has also been shown to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and primary biliary cholangitis.
Propiedades
Número CAS |
122742-19-2 |
|---|---|
Nombre del producto |
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid |
Fórmula molecular |
C24H40O6 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17-,18-,19+,21+,22-,23-,24-/m1/s1 |
Clave InChI |
WGGZRKVUOFMQHM-HPJHAEAHSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)








